Adenosine 5'-monophosphate 2',3'-dialdehyde Adenosine 5'-monophosphate 2',3'-dialdehyde
Brand Name: Vulcanchem
CAS No.: 13011-02-4
VCID: VC20983088
InChI: InChI=1S/C10H12N5O7P/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)22-6(1-16)3-21-23(18,19)20/h1-2,4-7H,3H2,(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N
Molecular Formula: C10H12N5O7P
Molecular Weight: 345.21 g/mol

Adenosine 5'-monophosphate 2',3'-dialdehyde

CAS No.: 13011-02-4

Cat. No.: VC20983088

Molecular Formula: C10H12N5O7P

Molecular Weight: 345.21 g/mol

* For research use only. Not for human or veterinary use.

Adenosine 5'-monophosphate 2',3'-dialdehyde - 13011-02-4

Specification

CAS No. 13011-02-4
Molecular Formula C10H12N5O7P
Molecular Weight 345.21 g/mol
IUPAC Name [(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate
Standard InChI InChI=1S/C10H12N5O7P/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)22-6(1-16)3-21-23(18,19)20/h1-2,4-7H,3H2,(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1
Standard InChI Key MEHSJNLHNAMNGO-NKWVEPMBSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)O)C=O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N

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